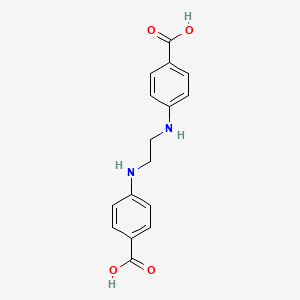

4,4'-(Ethylenediimino)dibenzoic acid

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions for bifunctional aromatic compounds containing both amine and carboxylic acid functionalities. Related compounds in chemical databases demonstrate similar nomenclature patterns, such as "benzoic acid, ethane-1,2-diamine" which appears with CAS number 35349-75-8 and molecular formula C₁₆H₂₀N₂O₄. The compound's systematic name would more precisely be described as 4-[2-(4-carboxyphenylamino)ethylamino]benzoic acid, following standard IUPAC protocols for naming complex organic molecules with multiple functional groups.

The molecular architecture suggests a symmetrical structure where ethylenediamine serves as a central bridging unit connecting two para-substituted benzoic acid rings. This structural arrangement places the compound within the broader category of dicarboxylic acid derivatives, specifically those containing aromatic rings separated by aliphatic diamine linkers. Database searches reveal molecular weight calculations of approximately 304.34 grams per mole for related ethylenediamine-benzoic acid complexes, though this may represent salt forms rather than the free acid structure.

Alternative nomenclature systems may describe this compound using descriptor terms such as "bis(4-carboxyphenyl)ethylenediamine" or "ethylenediamine terephthalic acid derivative," depending on the specific chemical context and intended application. The systematic approach to naming ensures unambiguous identification within chemical databases and regulatory frameworks.

Molecular Architecture and Bonding Configuration

The molecular architecture of this compound centers on an ethylenediamine backbone with molecular formula C₂H₄(NH₂)₂, which serves as a fundamental building block in chemical synthesis. Ethylenediamine itself exhibits significant conformational flexibility due to rotation around the carbon-carbon bond, allowing various spatial arrangements of the terminal amine groups. When incorporated into the target compound, this flexibility influences the overall molecular geometry and potential coordination behavior.

The bonding configuration involves direct nitrogen-carbon connections between the ethylenediamine amine groups and the para-carbon atoms of the benzoic acid rings. This creates a conjugated system where electronic effects from the aromatic rings can influence the basicity of the nitrogen centers. The carboxylic acid groups maintain their characteristic planar geometry, with carbon-oxygen double bonds exhibiting typical bond lengths and angles found in aromatic carboxylic acids.

Comparative analysis with related structures suggests that the compound adopts extended conformations in solid state, maximizing separation between bulky aromatic substituents while minimizing steric hindrance. The ethylene bridge provides sufficient length to accommodate various coordination geometries when the compound functions as a ligand in metal-organic frameworks or coordination complexes. Bond angles around the nitrogen centers would be expected to deviate from tetrahedral geometry due to the planar nature of the aromatic substituents and potential for conjugation effects.

Crystallographic Analysis and Solid-State Packing

While specific crystallographic data for this compound remains limited in available literature, structural insights can be derived from related ethylenediamine-containing compounds and benzoic acid derivatives. Ethylenediamine complexes with carboxylic acids typically exhibit hydrogen bonding networks that significantly influence solid-state packing arrangements. The compound "Benzoic acid, 2-hydroxy-, compound with 1,2-ethanediamine (2:1)" demonstrates how ethylenediamine can coordinate with multiple carboxylic acid groups through both ionic and hydrogen bonding interactions.

The presence of both carboxylic acid groups and amine functionalities suggests that the compound likely forms extensive hydrogen bonding networks in the solid state. Carboxylic acid dimers, a common structural motif in organic crystals, may form between adjacent molecules, while the amine groups can participate in additional hydrogen bonding interactions. These intermolecular forces would contribute to enhanced thermal stability and specific packing motifs that maximize lattice energy.

Solid-state packing analysis would be expected to reveal layered or channel-like structures, particularly given the linear nature of the ethylenediamine bridge and the para-substitution pattern on the aromatic rings. Such arrangements are commonly observed in related dicarboxylic acid compounds and would facilitate potential porosity or guest molecule inclusion if the compound were incorporated into framework materials. The molecular dimensions and conformational preferences would dictate specific space group symmetries and unit cell parameters.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, Raman)

Spectroscopic characterization of this compound would involve multiple complementary techniques to confirm structural identity and purity. Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the ethylenediamine methylene protons, typically appearing as a singlet around 2.8-3.2 parts per million in deuterated dimethyl sulfoxide or similar polar solvents. The aromatic protons would exhibit typical benzoic acid substitution patterns, with two sets of equivalent protons appearing as doublets in the aromatic region between 7.0-8.0 parts per million.

Carbon-13 nuclear magnetic resonance analysis would provide definitive structural confirmation through identification of distinct carbon environments. The carboxylic acid carbonyl carbons would appear characteristically downfield around 170-175 parts per million, while the aromatic carbons would show multiple signals between 110-160 parts per million depending on their electronic environment. The ethylenediamine methylene carbons would appear as a distinctive signal around 40-45 parts per million, providing clear evidence for the bridging unit.

Fourier-transform infrared spectroscopy would reveal characteristic absorption bands for both carboxylic acid and amine functionalities. Strong absorption around 1680-1700 wavenumbers would indicate carbonyl stretching, while broad absorption between 2500-3500 wavenumbers would reflect both carboxylic acid hydroxyl groups and amine stretching vibrations. Raman spectroscopy would complement infrared analysis by providing enhanced sensitivity to aromatic ring vibrations and carbon-nitrogen stretching modes, particularly useful for confirming the connectivity between the ethylenediamine bridge and aromatic substituents.

Properties

IUPAC Name |

4-[2-(4-carboxyanilino)ethylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRTXWVDXUGELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700731 | |

| Record name | 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95627-01-3 | |

| Record name | 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethylenediimino)dibenzoic acid typically involves the reaction of ethylenediamine with two equivalents of 4-carboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst such as hydrochloric acid

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for 4,4’-(Ethylenediimino)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethylenediimino)dibenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the imine groups to amines.

Substitution: The benzoic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid for esterification) are employed.

Major Products

Oxidation: Quinones

Reduction: Diamines

Substitution: Esters or amides

Scientific Research Applications

4,4’-(Ethylenediimino)dibenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Ethylenediimino)dibenzoic acid involves its interaction with specific molecular targets. The ethylenediimino linker allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4,4'-(Ethylenediimino)dibenzoic acid, differing primarily in their bridging groups. Key distinctions in their properties and applications are highlighted below:

4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (CAS 16819-43-5)

- Linker Type : Rigid ethynediyl (–C≡C–) spacer.

- Applications : MOFs for hydrogen storage and oxygen sensing.

- Key Properties :

- High BET surface area (3,940.6 m²/g) and pore volume (1.55 cm³/g) in Zr(IV)-based MOFs.

- Thermal stability up to 400°C.

- Advantage : Exceptional porosity due to rigid, linear geometry .

4,4'-(Ethane-1,2-diyl)dibenzoic Acid (CAS 793-07-7)

- Linker Type : Flexible ethanediyl (–CH₂–CH₂–) spacer.

- Applications : MOFs with tunable pore sizes.

- Key Properties :

- Lower rigidity compared to ethynediyl analogs, leading to reduced surface areas.

- Enhanced flexibility allows dynamic structural responses to guest molecules.

- Advantage : Adaptability in framework assembly .

4,4’-(Diazene-1,2-diyl)dibenzoic Acid

- Linker Type : Azo (–N=N–) group.

- Applications : Photoresponsive porous liquids and stimuli-responsive materials.

- Key Properties: Photoisomerization capability (trans-cis transitions under UV light). Potential for controlled guest release in porous systems.

- Advantage : Dynamic behavior for smart material design .

4,4′-(4,4′-Bipyridine-2,6-diyl)dibenzoic Acid (H2BPyDB)

- Linker Type : Bipyridine-based aromatic spacer.

- Applications : Proton-conductive MOFs.

- Key Properties :

- Enhanced proton conductivity due to hydrogen-bonding networks.

- Acid-resistant frameworks suitable for fuel cell membranes.

- Advantage : Functional groups enable targeted chemical interactions .

4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic Acid (CAS 1581774-76-6)

- Linker Type : Electron-deficient benzothiadiazole core.

- Applications : Luminescent MOFs for chemical sensing.

- Key Properties :

- Strong fluorescence quenching in the presence of nitroaromatics.

- High selectivity for explosive detection.

- Advantage : Intrinsic luminescence for sensory applications .

Research Findings and Implications

- Rigid vs. Flexible Linkers : Ethynediyl and benzothiadiazole linkers yield MOFs with high surface areas and stability, whereas flexible linkers like ethanediyl enable adaptive frameworks .

- Functional Groups: Amine or azo groups (as in ethylenediimino or diazene linkers) introduce hydrogen-bonding or photoresponsive capabilities, expanding applications in catalysis and smart materials .

- Electron-Deficient Cores : Benzothiadiazole-based MOFs demonstrate superior sensing performance due to charge-transfer interactions .

Biological Activity

4,4'-(Ethylenediimino)dibenzoic acid (EDDBA) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

EDDBA is characterized by its unique chemical structure, which consists of two benzoic acid moieties linked by an ethylenediamine unit. This structure is crucial for its biological interactions.

The biological activity of EDDBA primarily stems from its ability to interact with various biological targets. Research indicates that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : EDDBA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage.

- Cell Proliferation Modulation : Studies suggest that EDDBA may influence cell proliferation, potentially impacting cancer cell lines.

Table 1: Biological Activity Summary of EDDBA

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced enzymatic activity | |

| Antioxidant Activity | Decreased oxidative stress | |

| Antiproliferative Effects | Inhibited growth in cancer cells |

Case Studies

-

Antiproliferative Activity :

A study investigated the effects of EDDBA on various cancer cell lines, including HeLa and A549. Results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent. -

Antioxidant Effects :

In a model assessing oxidative stress, EDDBA was found to reduce reactive oxygen species (ROS) levels significantly. This suggests its utility in conditions characterized by oxidative damage . -

Enzyme Interaction Studies :

Research utilizing enzyme assays revealed that EDDBA effectively inhibits the activity of specific enzymes involved in metabolic pathways, leading to altered substrate metabolism.

Research Findings

Recent studies have expanded the understanding of EDDBA's biological properties:

- Cell Line Studies : In vitro studies have confirmed the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

- Animal Models : In vivo studies demonstrated that administration of EDDBA resulted in reduced tumor size in xenograft models, highlighting its therapeutic potential against tumors.

Q & A

Q. Table 1: Key Parameters for BUT-30 Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| BET Surface Area | 3,940.6 m²/g | |

| Pore Volume | 1.55 cm³/g | |

| Thermal Stability | Stable up to 400°C | |

| Ligand Purity Threshold | >98% (critical for crystallinity) |

Basic: How can the purity and structural integrity of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid be verified?

Q. Methodological Answer :

- Purity Analysis : Use HPLC (≥98% purity) and ¹H NMR (absence of extraneous peaks at δ 7.5–8.5 ppm for aromatic protons) .

- Structural Confirmation : Single-crystal XRD or PXRD to confirm linker geometry and MOF topology .

- Quality Documentation : Request COA (Certificate of Analysis) and SDS for batch-specific data .

Advanced: What strategies mitigate discrepancies in reported BET surface areas for MOFs using this ligand?

Methodological Answer :

Discrepancies in BET values (e.g., 3,000–4,000 m²/g) arise from:

- Activation Methods : Incomplete solvent removal reduces porosity. Use supercritical CO₂ drying or thermal activation under inert gas .

- Metal Node Variations : Zr(IV) clusters yield higher surface areas vs. other metals (e.g., Cu, Fe) due to stronger metal-carboxylate bonds .

- Defect Engineering : Modulate acetic acid concentration during synthesis to balance crystallinity and defect density .

Q. Table 2: Factors Affecting MOF Porosity

| Factor | Impact on BET Surface Area | Reference |

|---|---|---|

| Incomplete Activation | ↓ 20–40% | |

| High Defect Density | ↑ Pore Volume, ↓ Crystallinity | |

| Alternative Metal Nodes | ↓ 50–60% (e.g., Cu vs. Zr) |

Advanced: How does ligand rigidity influence gas adsorption selectivity, and how can this be optimized?

Methodological Answer :

The ethynyl backbone provides rigidity, enabling:

Q. Experimental Optimization :

- Linker Functionalization : Introduce polar groups (e.g., -NH₂) via post-synthetic modification to enhance CO₂ binding .

- Mixed-Linker MOFs : Combine H₂EDDB with flexible linkers to balance selectivity and structural stability .

Advanced: How to address contradictions in thermal stability data for H₂EDDB-based MOFs?

Methodological Answer :

Reported stability ranges (300–400°C) depend on:

Q. Table 3: Thermal Stability Comparison

| MOF Type | Decomposition Temperature (°C) | Reference |

|---|---|---|

| Zr-MOF (BUT-30) | 400 | |

| Cu-MOF Analogue | 300 |

Basic: What spectroscopic techniques are critical for characterizing H₂EDDB-based MOFs?

Q. Methodological Answer :

- PXRD : Confirm crystallinity and phase purity by matching experimental patterns with simulated structures .

- FT-IR : Validate carboxylate coordination (shift from ~1690 cm⁻¹ (free -COOH) to ~1400 cm⁻¹ (coordinated COO⁻)) .

- Gas Sorption Analysis : Use N₂ at 77 K for surface area; CO₂ at 273 K for pore chemistry assessment .

Advanced: What mechanistic insights explain the oxygen-sensing capability of H₂EDDB-based MOFs?

Q. Methodological Answer :

- Luminescence Quenching : The ligand’s conjugated system emits luminescence quenched by O₂ via energy transfer.

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.